molecular formula C12H11F6NO2 B12287382 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B12287382
M. Wt: 315.21 g/mol
InChI Key: OJCHACUSRJFHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid exhibits unique properties due to the presence of two trifluoromethyl groups.

Properties

Molecular Formula

C12H11F6NO2

Molecular Weight

315.21 g/mol

IUPAC Name

3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H11F6NO2/c13-11(14,15)7-2-1-6(3-8(19)5-10(20)21)9(4-7)12(16,17)18/h1-2,4,8H,3,5,19H2,(H,20,21)

InChI Key

OJCHACUSRJFHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.